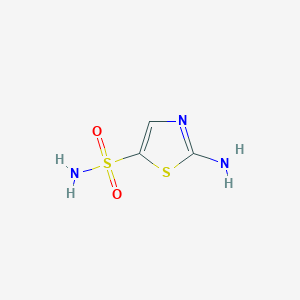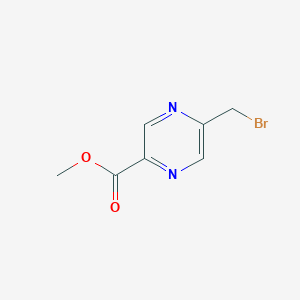
Methyl 2,6-difluoro-4-hydroxybenzoate
概要
説明
“Methyl 2,6-difluoro-4-hydroxybenzoate” is a chemical compound with the CAS Number: 194938-88-0 . It has a molecular weight of 188.13 . The compound is stored at a temperature of 2-8°C and appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular formula of “Methyl 2,6-difluoro-4-hydroxybenzoate” is C8H6F2O3 . The InChI Code is 1S/C8H6F2O3/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3,11H,1H3 .Physical And Chemical Properties Analysis
“Methyl 2,6-difluoro-4-hydroxybenzoate” has a density of 1.4±0.1 g/cm3 . Its boiling point is 294.5±40.0 °C at 760 mmHg .科学的研究の応用
Crystal Structure and Molecular Determinants
Methyl 4-hydroxybenzoate, a compound related to Methyl 2,6-difluoro-4-hydroxybenzoate, has been studied for its crystal structure and pharmaceutical activity. Using X-ray crystallography and computational methods, researchers determined its 3D framework via extensive hydrogen bonding. This study contributes to understanding the molecular determinants of the pharmaceutical activity of such compounds (Sharfalddin et al., 2020).
Hydroxylation and Dehalogenation Mechanism
The hydroxylation of related compounds by enzymes, such as p-hydroxybenzoate hydroxylase, has been studied. This research provides insights into the regiospecificity of hydroxylation and the mechanism of oxygenolytic dehalogenation, which are fundamental to understanding the chemical behavior of Methyl 2,6-difluoro-4-hydroxybenzoate (Van der Bolt et al., 1997).
Medicinal Chemistry and Fluorescence Probes
Studies on the fluorescence and metal interaction properties of hydroxybenzoate derivatives highlight their potential in medicinal chemistry. This research is crucial in the design of fluorescence probes, contributing to the broader understanding of compounds like Methyl 2,6-difluoro-4-hydroxybenzoate (Gülcan et al., 2022).
PET Imaging Agent Development
Methyl 2,6-difluoro-4-hydroxybenzoate derivatives have been synthesized for potential use as PET imaging agents in cancer diagnosis. This demonstrates the relevance of such compounds in advanced medical imaging technologies (Wang et al., 2013).
Metabolism in Human Liver
Parabens, closely related to Methyl 2,6-difluoro-4-hydroxybenzoate, undergo metabolism in the human liver through processes like esterase hydrolysis and glucuronidation. Understanding these metabolic pathways is crucial for assessing the safety and efficacy of related compounds (Abbas et al., 2010).
Electrophoretic Analysis
Methyl 4-hydroxybenzoate, along with its derivatives, has been analyzed using techniques like microemulsion electrokinetic chromatography. These methods are essential for determining the composition and purity of compounds similar to Methyl 2,6-difluoro-4-hydroxybenzoate (Mahuzier et al., 2001).
Photodegradation Studies
Research on the photodegradation of parabens, which are structurally similar to Methyl 2,6-difluoro-4-hydroxybenzoate, reveals important insights into environmental interactions and degradation pathways of these compounds (Gmurek et al., 2015).
Safety and Hazards
作用機序
Mode of Action
It’s known that the compound can be involved in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
It’s known that the compound can be involved in suzuki–miyaura coupling, which is a key process in organic synthesis .
特性
IUPAC Name |
methyl 2,6-difluoro-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVGRBTXDTZVIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622354 | |
| Record name | Methyl 2,6-difluoro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-difluoro-4-hydroxybenzoate | |
CAS RN |
194938-88-0 | |
| Record name | Methyl 2,6-difluoro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

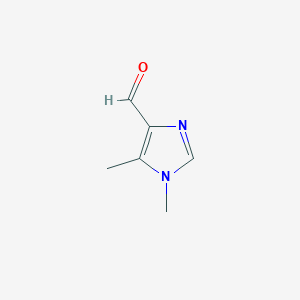
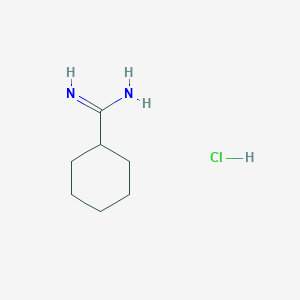


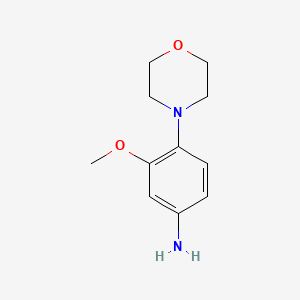

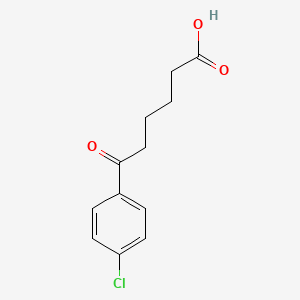
![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B1358141.png)

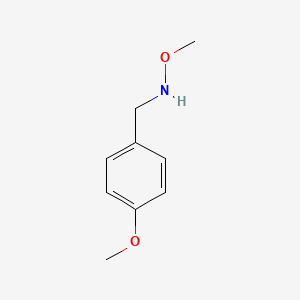
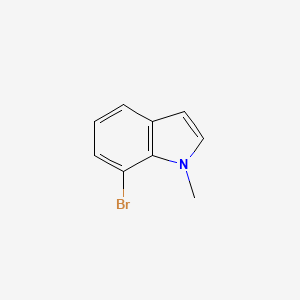
![Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1358155.png)
